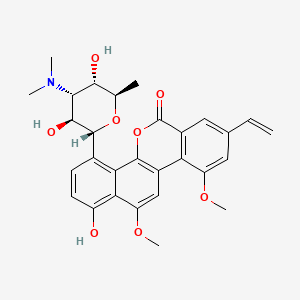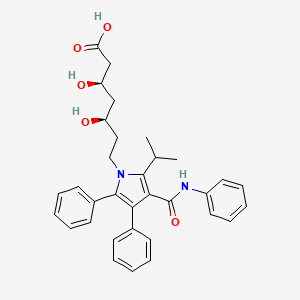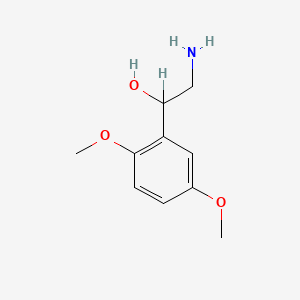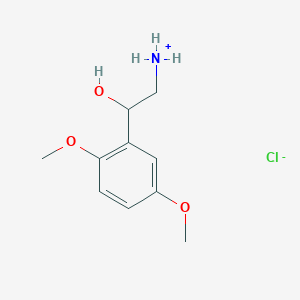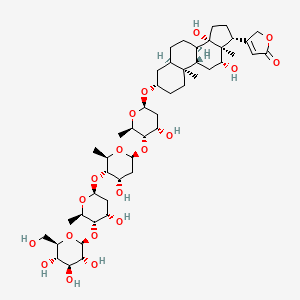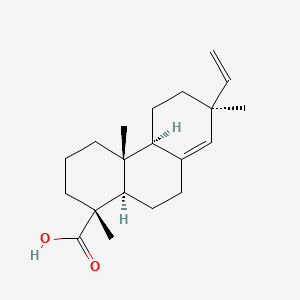
松香酸
描述
Pimaric acid is a carboxylic acid from the resin acid group, often found in the oleoresins of pine trees . It can be prepared by dehydration of abietic acid, which it usually accompanies in mixtures like rosin . It is soluble in alcohols, acetone, and ethers .
Synthesis Analysis
Pimaric acid can be synthesized from rosin, a forestry resource with a specific three-membered phenanthrene ring structure . .
Molecular Structure Analysis
Pimaric acid has a molecular formula of C20H30O2 . It has five defined stereocentres . The lipophilic residues including Phe 332 in S5 of KV1.1-KV2.1 channels may be critical for the effects of Pimaric acid .
Chemical Reactions Analysis
Pimaric acid modulates recombinant rodent KV channel activity . The enhancement was significant at low potentials (<0 mV) but not at more positive potentials . The point mutation of Phe 332 into Tyr mimics the effects of Pimaric acid on V1/2 and T1/2D and also abolished the further change by addition of Pimaric acid .
Physical And Chemical Properties Analysis
Pimaric acid has a molar mass of 302.458 g·mol−1 . It is soluble in alcohols, acetone, and ethers .
科学研究应用
Biofuel Component
Pimaric acid is a component of rosin, which is derived from pine oleoresin . Rosin is a complex mixture of diterpenic acids and is typically used in the formulation of adhesives, coating materials, rubbers, printing inks, among others . However, recent research has explored the potential of using rosin as a biofuel . The thermal and thermochemical properties of rosin and rosin-derived products, including pimaric acid, have been studied to evaluate their suitability as fuel components .
Chemical Transformation Studies
The stereochemistry of pimaric acid and its derivatives has been extensively studied . For instance, research has shown that the fully reduced derivatives of pimaric acid have trans-anti-trans fused skeletons . These studies are crucial for understanding the chemical behavior of pimaric acid and its potential applications in various fields .
Biological Activity
Pimaric acid is a biologically active compound . It has been tested in Xenopus oocytes expressing KCa1.1 channel using TEVC recordings . This suggests that pimaric acid could have potential applications in biological and medical research .
Plant Defense
Pimaric acid is a diterpenoid found in the oleoresin of maritime pine . These compounds are implicated in plant defense, especially against insects . Understanding the role of pimaric acid in plant defense mechanisms could have implications for agriculture and forestry .
作用机制
Target of Action
Pimaric acid, a carboxylic acid from the resin acid group , primarily targets the large-conductance calcium-activated K+ channels (BK channels) . These channels play a crucial role in regulating the electrical activity of cells, contributing to various physiological processes such as muscle contraction and neurotransmitter release .
Mode of Action
Pimaric acid interacts with the BK channels, enhancing their sensitivity to calcium ions (Ca2+) and voltage . The BK channels are formed by α subunits and accessory β subunits arranged in tetramers. The α subunit forms the ion conduction pore, and the β subunit contributes to channel gating . Pimaric acid enhances the Ca2+ and/or voltage sensitivity of the α subunit of BK channels without affecting the channel conductance .
Biochemical Pathways
It’s known that the activation of bk channels can lead to an increased potassium (k+) efflux, which hyperpolarizes the resting membrane potential, reducing the excitability of the cell . This mechanism could potentially influence various biochemical pathways, particularly those involving signal transduction and ion transport.
Pharmacokinetics
A study on a closely related compound, isopimaric acid, showed that it underwent secondary absorption following oral administration in rats . The absolute bioavailability values were 11.9% and 17.5% for the tested oral doses of 50 and 100 mg/kg, respectively . While this information provides some insight, the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pimaric acid and their impact on its bioavailability need further investigation.
Result of Action
Pimaric acid has been shown to have potent anti-atherosclerotic activity, inhibiting matrix metalloproteinase-9 production and cell migration in TNF-α-induced human aortic smooth muscle cells . It also downregulates NF-kB and AP-1, inhibiting TNF-alpha induced signaling . These molecular and cellular effects contribute to the overall biological activity of pimaric acid.
Action Environment
The action of pimaric acid can be influenced by various environmental factors. For instance, it is often found in the oleoresins of pine trees , and its presence and concentration in these trees can be affected by factors such as the tree’s age, health, and environmental conditions. Additionally, the compound’s solubility in alcohols, acetone, and ethers suggests that its action, efficacy, and stability could be influenced by the solvent used for its extraction and administration.
安全和危害
属性
IUPAC Name |
(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18+,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVJRKBZMUDEEV-APQLOABGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858728 | |
| Record name | alpha-Pimaricacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pimaric acid | |
CAS RN |
127-27-5 | |
| Record name | Pimaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIMARIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Pimaricacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIMARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88R98Z71NI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





